2-(Cyclopropylamino)-6-methylnicotinaldehyde

Description

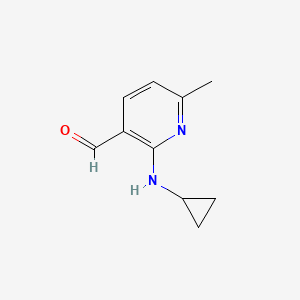

2-(Cyclopropylamino)-6-methylnicotinaldehyde is a nicotinaldehyde derivative featuring a pyridine core substituted at the 2-position with a cyclopropylamino group (-NH-cyclopropane) and at the 6-position with a methyl group.

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-(cyclopropylamino)-6-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-8(6-13)10(11-7)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,11,12) |

InChI Key |

PXOQCBYDICUXAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-6-methylnicotinaldehyde typically involves the following steps:

Formation of the Nicotinaldehyde Core: The starting material, 6-methylnicotinaldehyde, can be synthesized through the oxidation of 6-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions. For instance, 6-methylnicotinaldehyde can be reacted with cyclopropylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-6-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(Cyclopropylamino)-6-methylnicotinic acid.

Reduction: 2-(Cyclopropylamino)-6-methylnicotinalcohol.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2-(Cyclopropylamino)-6-methylnicotinaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used to study the interactions of nicotinaldehyde derivatives with biological targets.

Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-(Cyclopropylamino)-6-methylnicotinaldehyde with compounds sharing structural or functional group similarities, focusing on core frameworks, substituents, applications, and ecotoxicological profiles.

Structural Analog: Irgarol 1051 (Triazine-Based Antifouling Agent)

Key Differences :

- Core Structure: Irgarol 1051 (2-(tert-Butylamino)-4-(cyclopropylamino)-6-(methylthio)-1,3,5-triazine) is a triazine derivative, whereas the target compound is pyridine-based.

- Functional Groups: Both compounds share a cyclopropylamino group, but Irgarol 1051 includes additional tert-butylamino and methylthio groups. The target compound features an aldehyde group absent in Irgarol.

- Applications: Irgarol 1051 is a commercial antifouling agent that inhibits photosynthesis in algae and bacteria by targeting photosystem II . In contrast, this compound lacks documented antifouling applications, with its use likely confined to synthetic chemistry.

- Ecotoxicology: Irgarol 1051 exhibits high environmental persistence and toxicity to non-target aquatic organisms, including molluscs and fish . No comparable ecotoxicological data exists for the target compound, highlighting a critical research gap.

Nicotinaldehyde Derivatives

- This derivative is often used in coordination chemistry but lacks the lipophilic cyclopropane moiety, which could influence membrane permeability in bioactive molecules.

Cyclopropylamino-Containing Compounds

- Ciprofloxacin: This fluoroquinolone antibiotic includes a cyclopropyl group but differs significantly in structure and mechanism (DNA gyrase inhibition). The cyclopropyl group in ciprofloxacin enhances target binding, whereas in the target compound, it may modulate solubility or stability.

Data Table: Comparative Analysis

Research Findings and Gaps

- Irgarol 1051: Extensive studies confirm its environmental risks, including bioaccumulation in marine ecosystems and long-term toxicity . Regulatory restrictions now limit its use in antifouling paints.

- This compound: No peer-reviewed ecotoxicological studies were identified.

- Structural Insights: The cyclopropylamino group’s steric and electronic effects may enhance metabolic stability compared to linear alkylamino analogs, a hypothesis requiring validation.

Biological Activity

2-(Cyclopropylamino)-6-methylnicotinaldehyde is a heterocyclic compound notable for its unique structural features, which include a nicotinaldehyde moiety with a cyclopropylamino substituent at the 2-position and a methyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential applications in developing new antimicrobial and anticancer agents.

- Chemical Formula : CHNO

- Molecular Weight : Approximately 176.22 g/mol

The presence of the cyclopropyl group contributes to its distinct chemical properties, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle progression. Further investigation into its effects on specific cancer types is warranted.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes comparisons with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methyl-2-(methylamino)nicotinaldehyde | Methylamino group instead of cyclopropyl | Antimicrobial |

| 2-(Pyrrolidin-1-yl)-6-methylnicotinaldehyde | Pyrrolidine substituent | Neuroprotective |

| 2-(Isopropylamino)-6-methylnicotinaldehyde | Isopropyl group | Anticancer |

This table illustrates how variations in substituents affect biological activity, highlighting the importance of structural modifications in drug design.

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assays have been employed to explore the interactions between this compound and various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

- Cancer Cell Line Testing : In a recent investigation by Johnson et al. (2024), the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated a dose-dependent reduction in cell viability, with IC values of 15 µM and 20 µM, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.